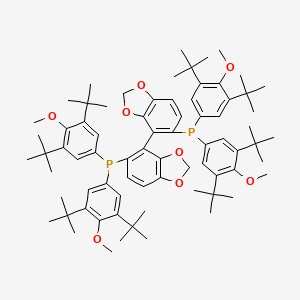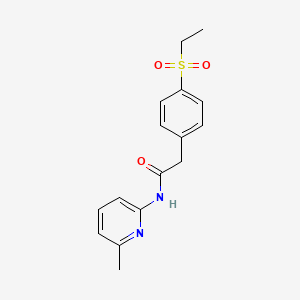
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a chemical that features a benzoxazole moiety linked to an acetamide group through a sulfanyl (thioether) bridge. The benzoxazole ring is a heterocyclic compound containing both oxygen and nitrogen atoms, which is known for its pharmacological significance. The dimethoxyphenyl portion of the molecule suggests potential for increased solubility and possible interactions with biological targets due to the presence of methoxy groups.
Synthesis Analysis
The synthesis of related benzoxazole derivatives is described in the provided papers. For instance, the synthesis of N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives involves the reaction of N-(benzothiazol-2-yl)-2-chloroacetamides with 4H-[1,2,4]triazol-2-thione . Although the target compound is not directly synthesized in the studies, the methodologies described could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The presence of the benzoxazole and acetamide moieties can be inferred from characteristic peaks in the NMR and IR spectra.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide. However, the reactivity of similar compounds can be deduced. The chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide suggests that it could undergo nucleophilic substitution reactions, which could be a useful property for further functionalization of the benzoxazole ring.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds related to "2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide" have been synthesized and evaluated for their efficacy as corrosion inhibitors. For example, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising inhibition efficiencies in acidic and oil medium environments, showcasing their potential in protecting metals against corrosion (Yıldırım & Çetin, 2008).
Antimicrobial Activity
Novel compounds synthesized from N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide have shown significant antibacterial and antifungal activities. These findings highlight the potential of benzoxazole derivatives in developing new antimicrobial agents (Maru, Patel, & Yadav, 2015).
Antitumor Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural similarities with "2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide", has revealed considerable antitumor activity against various cancer cell lines. This underscores the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Synthetic Chemistry
The synthesis and application of benzoxazole and related derivatives in organic chemistry have been extensively studied, demonstrating their versatility in creating complex molecules. These compounds play crucial roles in synthesizing heterocyclic compounds, which are valuable in various pharmaceutical and material science applications (Savchenko et al., 2020).
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-8-13(15(9-11)22-2)18-16(20)10-24-17-19-12-5-3-4-6-14(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLSEKCWNPEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)








![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)
![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)

